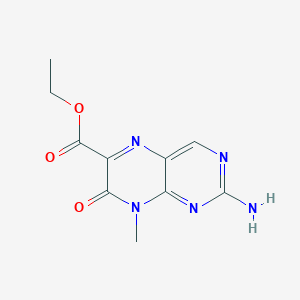
Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the field of biochemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methyl group attached to the pteridine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of a pteridine intermediate, followed by the introduction of the ethyl ester and amino groups through subsequent reactions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving steps like crystallization and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the keto group to a hydroxyl group.
Substitution: The amino and ethyl ester groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups into the molecule.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Pteridine: The parent compound of the pteridine family, known for its role in biological systems.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Methotrexate: A pteridine-based drug used in chemotherapy and autoimmune disease treatment.
Uniqueness
Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
2539-49-3 |
|---|---|
Fórmula molecular |
C10H11N5O3 |
Peso molecular |
249.23 g/mol |
Nombre IUPAC |
ethyl 2-amino-8-methyl-7-oxopteridine-6-carboxylate |
InChI |
InChI=1S/C10H11N5O3/c1-3-18-9(17)6-8(16)15(2)7-5(13-6)4-12-10(11)14-7/h4H,3H2,1-2H3,(H2,11,12,14) |
Clave InChI |
CQSLZDBKZAHHFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=CN=C(N=C2N(C1=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















